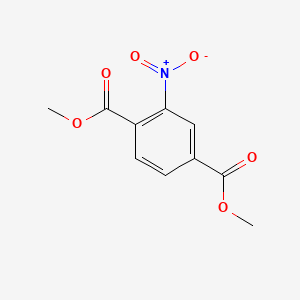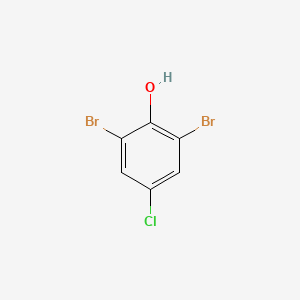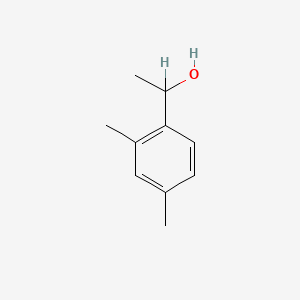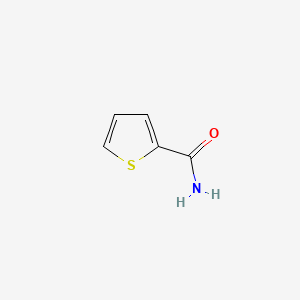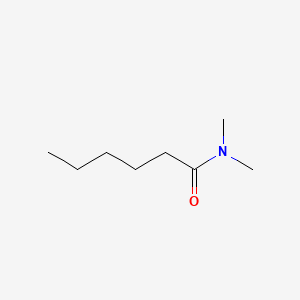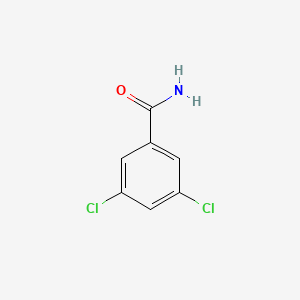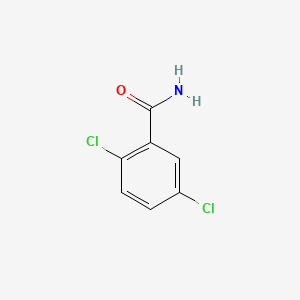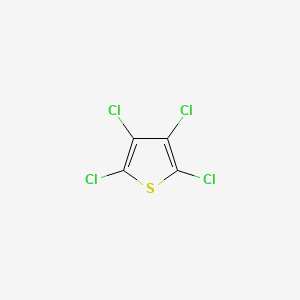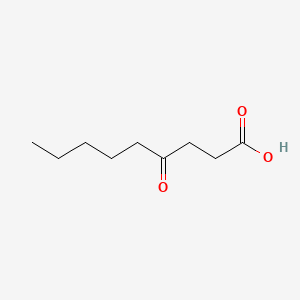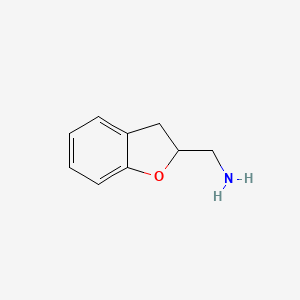
(2,3-二氢苯并呋喃-2-基)甲胺
概述
描述
(2,3-Dihydrobenzofuran-2-yl)methanamine is a chemical compound with the molecular formula C9H11NO It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring
科学研究应用
(2,3-Dihydrobenzofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
Mode of Action
It’s known that the compound is part of the 2,3-dihydrobenzofuran class of compounds . These compounds are known to interact with various biological targets, but the specific interactions of (2,3-Dihydrobenzofuran-2-yl)methanamine remain to be elucidated.
Biochemical Pathways
2,3-dihydrobenzofurans have been synthesized via the cs2co3-catalyzed domino annulation of enantiopure chiral salicyl n-phosphonyl imines with bromo malonates . This suggests that the compound may interact with biochemical pathways involving these molecules.
Pharmacokinetics
It’s known that the compound has a molecular weight of 14919 , which could influence its bioavailability and pharmacokinetics
Result of Action
It’s known that 2,3-dihydrobenzofurans can be used in the synthesis of various bioactive compounds , suggesting that (2,3-Dihydrobenzofuran-2-yl)methanamine may have potential bioactive effects.
Action Environment
The action of (2,3-Dihydrobenzofuran-2-yl)methanamine can be influenced by various environmental factors. For instance, the compound is stored at refrigerated temperatures , suggesting that temperature could affect its stability and efficacy. Additionally, the compound’s solubility could also influence its action, as solubility can affect a compound’s bioavailability and distribution in the body .
生化分析
Biochemical Properties
(2,3-Dihydrobenzofuran-2-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, (2,3-Dihydrobenzofuran-2-yl)methanamine can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of (2,3-Dihydrobenzofuran-2-yl)methanamine on cells are multifaceted. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, (2,3-Dihydrobenzofuran-2-yl)methanamine can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, (2,3-Dihydrobenzofuran-2-yl)methanamine exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes. This binding can lead to the activation or inhibition of these biomolecules, resulting in downstream effects on cellular processes. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. Additionally, (2,3-Dihydrobenzofuran-2-yl)methanamine can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3-Dihydrobenzofuran-2-yl)methanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2,3-Dihydrobenzofuran-2-yl)methanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to (2,3-Dihydrobenzofuran-2-yl)methanamine can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of (2,3-Dihydrobenzofuran-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes. At higher doses, (2,3-Dihydrobenzofuran-2-yl)methanamine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses beyond this range lead to toxicity .
Metabolic Pathways
(2,3-Dihydrobenzofuran-2-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of (2,3-Dihydrobenzofuran-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of (2,3-Dihydrobenzofuran-2-yl)methanamine can also be influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
(2,3-Dihydrobenzofuran-2-yl)methanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biological activity. For example, (2,3-Dihydrobenzofuran-2-yl)methanamine may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the O-alkylation of salicylaldehyde followed by cyclization. Another approach involves the McMurry reaction, which is a reductive coupling of carbonyl compounds. Additionally, cycloisomerization of alkyne-o-substituted phenols can be employed to synthesize this compound .
Industrial Production Methods
Industrial production of (2,3-Dihydrobenzofuran-2-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve the same synthetic routes as laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
(2,3-Dihydrobenzofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and cyclization reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, and cyclization can lead to more complex ring structures.
相似化合物的比较
Similar Compounds
Benzofuran: The parent compound of (2,3-Dihydrobenzofuran-2-yl)methanamine, with a similar structure but lacking the methanamine group.
2,3-Dihydrobenzofuran: A closely related compound with similar chemical properties but without the methanamine group.
Methanamine: A simple amine that can be considered a building block for more complex amines like (2,3-Dihydrobenzofuran-2-yl)methanamine.
Uniqueness
(2,3-Dihydrobenzofuran-2-yl)methanamine is unique due to its specific combination of the benzofuran ring and methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSZCAHOMXPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274884 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21214-11-9 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (2,3-Dihydrobenzofuran-2-yl)methanamine synthesized according to the research?
A1: The research outlines a unique synthesis route for (2,3-Dihydrobenzofuran-2-yl)methanamine. It begins with aziridine-2-carboxaldehyde reacting with two aryl groups to form (aziridine-2-yl)-1,1-diaryl-methane. This compound is then converted into 5-diarylmethyl oxazolidin-2-one, which serves as a crucial synthetic intermediate. The final step involves reacting this intermediate with an additional phenolic aryl group, specifically 4-methoxyphenyl, in the presence of methanesulfonic acid. This reaction leads to the formation of 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine through an intramolecular aziridine ring-opening facilitated by the hydroxy group of the phenol [].
Q2: What structural information about (2,3-Dihydrobenzofuran-2-yl)methanamine can be derived from the research?
A2: While the research doesn't provide specific spectroscopic data, the synthetic route and final compound name, 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine, give us valuable structural insights. It indicates the presence of a 2,3-dihydrobenzofuran ring system with a methanamine group (-CH2-NH2) attached at the 2-position. Furthermore, a 4-methoxyphenyl group is present at the 3-position of the dihydrobenzofuran moiety [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
